Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate
Description
Historical Context and Discovery
The historical development of this compound traces back to the broader exploration of nitrobenzylidene derivatives in organic synthesis during the late twentieth century. The compound was first documented in chemical databases in 2005, when it was registered in PubChem under substance identification number 4844968, marking its formal recognition in the scientific literature. The initial synthesis approaches were developed through modifications of established Knoevenagel condensation reactions, building upon the foundational work in carbonyl chemistry established by Emil Knoevenagel in the late 1800s. Patent literature from 2011 reveals significant industrial interest in related compounds, particularly the isopropyl derivative described in Chinese Patent CN102491902A, which demonstrated optimized synthetic procedures achieving yields exceeding 91 percent. This patent work represented a crucial milestone in the practical application of nitrobenzylidene acetoacetate derivatives, establishing reliable methods for large-scale production and highlighting the industrial significance of this chemical class.
The compound gained particular attention in pharmaceutical research when it was identified as a key intermediate in the synthesis of Lercanidipine-d3 Hydrochloride, a labeled dihydropyridine calcium channel blocker. This discovery positioned this compound as an essential building block in the development of cardiovascular medications, leading to increased research interest and synthetic optimization efforts. Spectroscopic characterization techniques, including Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, were systematically applied to confirm the molecular structure, with key diagnostic signals including the nitrobenzylidene proton appearing at approximately 8.5 parts per million and the β-ketoester carbonyl groups appearing between 170-175 parts per million in Carbon-13 Nuclear Magnetic Resonance spectra. X-ray crystallography studies conducted in recent years have provided definitive structural confirmation, revealing the Z-conformation at the carbon-carbon double bond and identifying disorder in certain regions of the molecule with occupancy ratios of 3:2.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry extends far beyond its role as a synthetic intermediate, encompassing its utility as a versatile platform for diverse chemical transformations and its contributions to medicinal chemistry research. The compound serves as an exemplary α,β-unsaturated carbonyl system, enabling a wide range of nucleophilic addition reactions, cyclization processes, and functional group modifications that are fundamental to modern organic synthesis. Its unique structural features, combining the electron-withdrawing nitro group with the electrophilic carbonyl system, create a highly reactive molecule capable of participating in multiple reaction pathways including Michael additions, aldol condensations, and cycloaddition reactions. The Z-conformation of the benzylidene group promotes specific intermolecular interactions through C-H···O hydrogen bonds between the nitro group and adjacent ester carbonyls, which stabilizes the crystal lattice and influences the compound's physical properties.
In medicinal chemistry applications, this compound has demonstrated significant biological activity, particularly in anticancer research where it has shown the ability to induce apoptosis in cancer cells through modulation of cell signaling pathways and gene expression. Research investigations have revealed that the compound exhibits antimicrobial properties, with studies demonstrating antibacterial activity against drug-resistant strains including Methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii, highlighting its potential as a therapeutic agent against resistant pathogens. The compound's ability to form Schiff bases with various enzymes represents another significant aspect of its biological activity, leading to either enzyme inhibition or activation depending on the specific biochemical context. This versatility in biological interactions has positioned the compound as a valuable lead structure for drug development programs targeting multiple therapeutic areas.
The compound's physical and chemical properties contribute significantly to its utility in both synthetic and biological applications. With a melting point ranging from 151-152°C and a boiling point of 387.5°C at standard atmospheric pressure, the compound exhibits thermal stability suitable for various synthetic procedures. Its density of 1.296 grams per cubic centimeter and limited water solubility, coupled with good solubility in organic solvents such as chloroform and ethyl acetate, make it amenable to standard organic chemistry techniques and purification methods. The flash point of 172°C provides important safety considerations for laboratory handling and storage procedures.
Table 1: Physical and Chemical Properties of this compound
Table 2: Spectroscopic Characteristics
The synthetic accessibility of this compound through well-established condensation reactions has facilitated its widespread adoption in research laboratories worldwide. The standard synthetic procedure involves the reaction of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of base catalysts such as sodium ethoxide or piperidine, typically conducted under reflux conditions in alcoholic solvents. Industrial optimization of this synthesis has achieved remarkable efficiency, with modern procedures reporting yields exceeding 90 percent and purities greater than 99 percent. The reaction mechanism proceeds through the formation of an enolate intermediate, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the characteristic α,β-unsaturated system. Temperature control during synthesis is crucial, with optimal reaction temperatures around 80°C providing the highest catalytic efficiency and reaction completeness.
Properties
CAS No. |
39562-17-9 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |
InChI Key |
LYUBYLJQOZIBQB-XFFZJAGNSA-N |
SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be synthesized through the condensation reaction of 3-nitrobenzaldehyde and methyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Methyl 2-(3-aminobenzylidene)-3-oxobutanoate.
Oxidation: Methyl 2-(3-nitrosobenzylidene)-3-oxobutanoate or methyl 2-(3-hydroxylaminobenzylidene)-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:
- Formation of Schiff Bases : The compound can react with primary amines to form Schiff bases, which have diverse applications in medicinal chemistry due to their biological activity.
- Synthesis of Derivatives : It can undergo reduction, oxidation, and substitution reactions to yield various derivatives with potential pharmacological properties.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by affecting cell signaling pathways and gene expression. It has shown effectiveness against various cancer cell lines, making it a candidate for further drug development.
- Antimicrobial Properties : Studies have demonstrated its antibacterial activity against drug-resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii, highlighting its potential as a therapeutic agent against resistant pathogens .
Biochemical Studies
The compound interacts with several biomolecules, influencing their activity:
- Enzyme Interaction : this compound forms Schiff bases with enzymes, leading to either inhibition or activation depending on the context.
- Cellular Effects : It affects cellular processes by modulating metabolic pathways and signaling mechanisms, which are crucial for developing new treatments for various diseases.
Antimicrobial Activity Study
A study conducted on a series of derivatives of this compound revealed significant antibacterial activity. The compound (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide demonstrated over 99% growth inhibition against Staphylococcus aureus at a concentration of 2 μg/mL . This highlights the structure-activity relationship (SAR) that can be exploited for developing new antimicrobial agents.
Anticancer Mechanism Investigation
In vitro studies have shown that this compound influences cancer cell proliferation through apoptosis induction. The compound was found to significantly reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus (MRSA) | >99 | 2 |
| Acinetobacter baumannii | >98 | 16 | ||
| Anticancer | Various Cancer Cell Lines | Significant Reduction in Viability | - |
Mechanism of Action
The mechanism of action of methyl 2-(3-nitrobenzylidene)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids. These interactions can lead to the modulation of biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Variations
a) Ethyl 2-(3-Nitrobenzylidene)-3-oxobutanoate (CAS: 39562-16-8)
- Molecular Formula: C₁₃H₁₃NO₅; MW: 263.25 g/mol.
- Physical Properties: Pale yellow solid with a melting point of 160°C (ethanol) and density ~1.261 g/cm³ .
- Applications : Intermediate for Nitrendipine synthesis .
b) Isopropyl 2-(3-Nitrobenzylidene)-3-oxobutanoate (CAS: 39562-25-9)
Substituent Variations on the Benzylidene Ring
a) Methyl 2-(4-Nitrobenzylidene)-3-oxobutanoate
- Structure : Features a para-nitro substituent instead of meta.
b) Methyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate (CAS: 74073-22-6)
- Molecular Formula : C₁₂H₁₀Cl₂O₃; MW : 273.11 g/mol.
- Applications : Identified as a Felodipine impurity .
- Key Difference : Chlorine atoms increase molecular weight and may enhance halogen bonding in crystal packing .
c) Methyl 2-(2-Chloro-4-fluorobenzylidene)-3-oxobutanoate (CAS: 826990-67-4)
Functional Group Modifications
a) Ethyl 2-(4-Carboxybenzylidene)-3-oxobutanoate
- Structure : Contains a carboxylic acid group at the para position.
- Impact : The carboxyl group introduces acidity (pKa ~4.5), enabling pH-dependent solubility .
b) Ethyl 2-(3,4-Dihydroxybenzylidene)-3-oxobutanoate
- Structure : Features dihydroxy substituents.
Table 1: Key Properties of Selected Analogs
Biological Activity
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores its biological activity, molecular mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 235.22 g/mol
Synthesis:
The compound can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate, typically using sodium ethoxide as a base under reflux conditions. This method allows for the efficient formation of the desired product with high yield and purity .
Anticancer Properties
This compound has demonstrated significant anticancer properties by influencing various cellular processes:
- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, which is critical for cancer treatment strategies .
- Cell Signaling Pathways: It affects cell signaling pathways and gene expression, contributing to its anticancer effects .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent:
- Inhibition of Drug-Resistant Bacteria: Research indicates that derivatives of this compound exhibit strong antibacterial activity against WHO priority drug-resistant bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Percentage Growth Inhibition |
|---|---|---|---|
| Compound 17 | Staphylococcus aureus (MRSA) | 2 μg/mL | 99.4% |
| Compound 17 | Acinetobacter baumannii (MDR) | 16 μg/mL | 98.2% |
| Compound 18 | Staphylococcus aureus (MRSA) | 2 μg/mL | 98.7% |
These findings suggest that this compound derivatives could be developed into new therapeutic agents to combat antibiotic resistance .
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with various biomolecules:
- Enzyme Interaction: The compound can inhibit or activate enzymes involved in metabolic pathways, which is crucial for its therapeutic potential .
- Electrophilic Nature: The presence of a conjugated system enhances its electrophilic nature, allowing it to participate in nucleophilic addition reactions that are vital for drug development .
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Anticancer Study: A study demonstrated that treatment with this compound led to a marked reduction in tumor cell viability through apoptosis induction in vitro .
- Antimicrobial Efficacy: Another research highlighted the compound's effectiveness against multidrug-resistant strains, showcasing its potential as a lead compound for new antibiotics .
Q & A
Q. What is the recommended synthetic route for Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, and how can reaction efficiency be optimized?
Methodological Answer: The compound is synthesized via a Knoevenagel condensation between methyl acetoacetate and 3-nitrobenzaldehyde. This reaction typically employs a base catalyst (e.g., piperidine or ammonium acetate) in a polar aprotic solvent (e.g., ethanol or acetic acid) under reflux. Optimization involves monitoring reaction time (6–12 hours) and temperature (80–100°C) to maximize yield. Thin-layer chromatography (TLC) or HPLC can track intermediate formation, while recrystallization from ethanol or ethyl acetate improves purity .
Q. What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography resolves the Z-conformation at the carbon-carbon double bond and identifies disorder in the ethyl ester group (occupancy ratio 3:2). Refinement using SHELXL software ( ) is critical for modeling disordered regions .
- NMR spectroscopy (¹H and ¹³C) confirms the presence of the nitrobenzylidene proton (δ ~8.5 ppm) and the β-ketoester carbonyl groups (δ ~170–175 ppm).
- IR spectroscopy detects key functional groups, such as the nitro group (~1520 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) .
Q. How does the Z-conformation of the benzylidene group influence intermolecular interactions in the solid state?
Methodological Answer: The Z-conformation promotes intermolecular C–H···O hydrogen bonds between the nitro group and adjacent ester carbonyls, stabilizing the crystal lattice. These interactions are mapped using Hirshfeld surface analysis and quantified in crystallographic tables (e.g., Table 1 in ). Such packing effects are critical for understanding solubility and crystallinity .
Advanced Research Questions
Q. How can disorder in the ethyl ester group during X-ray refinement be resolved, and what software tools are recommended?
Methodological Answer: Disorder in the ethyl ester group is modeled using split positions with refined occupancy factors (e.g., 60:40 ratio). The SHELX suite (SHELXL) is preferred for its robust refinement algorithms, which handle partial occupancy and anisotropic displacement parameters. Constraints (e.g., SIMU, DELU) stabilize refinement convergence. Validation tools like PLATON or CHECKCIF ensure geometric plausibility .
Q. What role do intermediates like (E/Z)-isomers play in the Hantzsch reaction involving this compound?
Methodological Answer: In Hantzsch-type syntheses (e.g., nifedipine analogs), the (E)- and (Z)-isomers of the benzylidene intermediate are rate-limiting. Isolation via semi-preparative HPLC (C18 column, acetonitrile/water gradient) confirms their identity by ¹H NMR. Kinetic studies show that pre-forming these intermediates improves radiochemical yield (RCY) in ¹³N-labeled products by bypassing slow condensation steps .
Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on the nitrobenzylidene moiety?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing nitro group’s impact on the β-ketoester’s reactivity. Frontier molecular orbital (FMO) analysis reveals charge distribution at the benzylidene carbon, guiding predictions for nucleophilic attack sites. Solvent effects (PCM model) and transition-state optimization (e.g., for cyclization reactions) are validated against experimental kinetics .
Q. What strategies enable derivatization of this compound for pharmacological studies?
Methodological Answer:
- Ester exchange : Replace the methyl ester with isopropyl or 2-cyanoethyl groups (e.g., via transesterification with alcohols and catalytic H₂SO₄) to modulate lipophilicity .
- Heterocyclic formation : React the β-ketoester with hydrazines or hydroxylamines to synthesize pyrazole or isoxazole derivatives, respectively. Monitor regioselectivity via LC-MS .
- Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
Data Contradictions and Resolution
Q. Discrepancies in reported crystallographic parameters for similar benzylidene derivatives: How to reconcile these?
Methodological Answer: Variations in unit cell parameters (e.g., β-angle differences in monoclinic systems) may arise from solvent inclusion or temperature-dependent polymorphism. Cross-validate data using the Cambridge Structural Database (CSD) and re-refine deposited CIF files with updated software versions. Differential scanning calorimetry (DSC) identifies polymorphic transitions, while PXRD distinguishes crystalline forms .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
